

# An In-depth Technical Guide to Ald-Ph-amido-PEG11-C2-NH2

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Compound of Interest		
Compound Name:	Ald-Ph-amido-PEG11-C2-NH2	
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## Introduction

Ald-Ph-amido-PEG11-C2-NH2 is a heterobifunctional, non-cleavable linker essential in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). [1][2] This molecule features a terminal aldehyde group on a phenyl ring and a primary amine group, separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[3] The PEG chain enhances the solubility and stability of therapeutic agents, making it a valuable tool in drug delivery systems.[4]

The aldehyde group provides a reactive site for conjugation with molecules containing aminooxy or hydrazide functional groups, forming stable oxime or hydrazone linkages, respectively.[5][6][7] The terminal amine group can be conjugated to proteins or peptides, which is crucial for ADC synthesis.[2][3] This guide provides comprehensive data, experimental protocols, and a workflow visualization for the application of **Ald-Ph-amido-PEG11-C2-NH2**.

## **Core Data Presentation**

The quantitative data for **Ald-Ph-amido-PEG11-C2-NH2** is summarized in the table below. This information is critical for experimental design, including reaction stoichiometry and analytical characterization.



Property	Value	Source
Molecular Formula	C32H56N2O13	[3]
Molecular Weight	676.8 g/mol	[3]
CAS Number	1337889-01-6	[3]
Purity	> 96%	[3]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO, DMF, DCM, and water	[8][9]

# **Experimental Protocols**

The dual functionality of **Ald-Ph-amido-PEG11-C2-NH2** allows for a range of conjugation strategies. A common application is the linkage of a payload molecule to an antibody. The following protocol details a two-step conjugation process utilizing reductive amination.

### 3.1 Materials

- Ald-Ph-amido-PEG11-C2-NH2
- Antibody (or other protein/peptide) in a suitable buffer (e.g., PBS, pH 7.4)
- Payload molecule with a primary amine
- Reducing agent: Sodium cyanoborohydride (NaBH₃CN)
- Reaction Buffer: MES or PBS, pH 5-7
- Quenching Solution
- Anhydrous DMSO or DMF
- Purification system (e.g., size-exclusion chromatography)
- 3.2 Protocol: Two-Step Conjugation via Reductive Amination



This protocol leverages the aldehyde group for conjugation to a primary amine on a payload molecule.

## Step 1: Schiff Base Formation

- Preparation: Dissolve the **Ald-Ph-amido-PEG11-C2-NH2** linker and the amine-containing payload molecule in the reaction buffer. The pH should be optimized between 5 and 7 to facilitate Schiff base formation.[10]
- Reaction: Mix the linker and payload solutions. A 10- to 50-fold molar excess of the linker is recommended to drive the reaction.[10]
- Incubation: Allow the reaction to proceed for 30 minutes at room temperature to form the unstable imine intermediate (Schiff base).[10]

#### Step 2: Reduction and Stabilization

- Reduction: Add NaBH₃CN to the reaction mixture to a final concentration of 20-50 mM. This
  selectively reduces the imine to a stable secondary amine linkage.[10][11]
- Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[10]
- Quenching: Quench the reaction with a suitable quenching solution to remove unreacted aldehyde groups.[10]
- Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

#### 3.3 Characterization

The final conjugate should be characterized to confirm successful conjugation and purity. Recommended analytical techniques include:

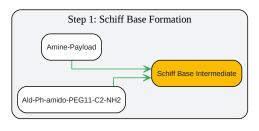
- Mass Spectrometry (LC-MS or MALDI-TOF): To verify the molecular weight of the conjugate.
- RP-HPLC: To assess the purity of the final product.[10]

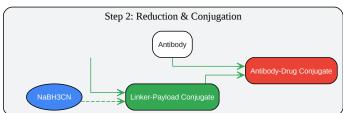


NMR Spectroscopy: To confirm the structure of the conjugate.[10]

## **Workflow Visualization**

The following diagram illustrates the logical workflow for the two-step conjugation protocol described above.





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Caption: Workflow for ADC synthesis using Ald-Ph-amido-PEG11-C2-NH2.

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